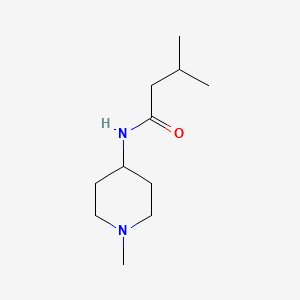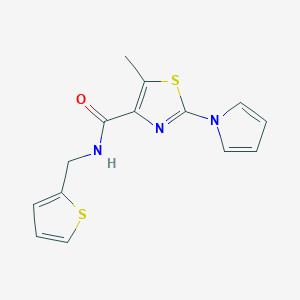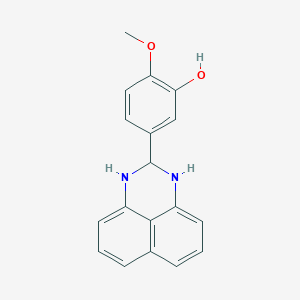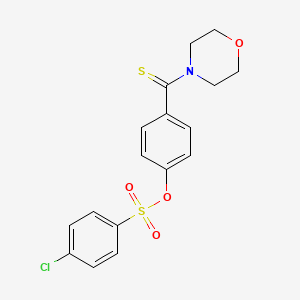
3-methyl-N-(1-methyl-4-piperidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1-methyl-4-piperidinyl)butanamide, also known as MPBD, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research. MPBD has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system.
作用機序
3-methyl-N-(1-methyl-4-piperidinyl)butanamide acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, 3-methyl-N-(1-methyl-4-piperidinyl)butanamide can produce feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide are complex and not fully understood. It has been found to increase the levels of dopamine in the brain, which can lead to feelings of euphoria and pleasure. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has also been found to increase the levels of norepinephrine and serotonin in the brain, which can affect mood and behavior.
実験室実験の利点と制限
The advantages of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include its unique mechanism of action, which makes it a valuable tool for studying the central nervous system. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has also been found to produce consistent and reliable results in lab experiments. The limitations of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include the complexity of its synthesis, which requires expertise in organic chemistry. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide is also a psychoactive substance, which means that it must be handled with care to avoid accidental exposure.
将来の方向性
There are many future directions for the study of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide. One area of research is the development of new drugs that target the dopamine system in the brain. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been found to be a valuable tool for studying the effects of drugs on the brain, and this research could lead to the development of new treatments for addiction and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide, which could lead to a better understanding of the mechanisms of addiction and other neurological disorders.
合成法
The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide involves several steps, including the reaction of 3-methylbutanoyl chloride with 1-methyl-4-piperidone in the presence of a base. The resulting product is then purified through a series of steps to obtain the final compound. The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been used in studies on the effects of drugs on the brain, as well as in studies on the neurobiology of addiction.
特性
IUPAC Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-11(14)12-10-4-6-13(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGVJFPZUNZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)

![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)

![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)


![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)